molecular formula C14H19BO4 B1452713 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid CAS No. 1072945-02-8

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

Cat. No. B1452713
M. Wt: 262.11 g/mol
InChI Key: XQNYGTSLIDQFRG-UHFFFAOYSA-N
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Description

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid , often referred to as TMDA for brevity, is a chemical compound with intriguing properties. It belongs to the family of phenylboronic esters and plays a significant role in various fields, including organic synthesis, catalysis, and crystal engineering .


Synthesis Analysis

TMDA can be synthesized through optimized routes that combine borate-containing benzene rings and anisole structures. The synthetic pathways involve carefully designed reactions to achieve the desired product. Researchers have successfully grown single crystals of TMDA from hexane and petroleum ether, allowing for detailed structural analysis .


Molecular Structure Analysis

The combination of these methods ensures consistency between theoretical predictions and experimental observations .


Chemical Reactions Analysis

TMDA’s reactivity stems from its boron-containing moiety. It can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for constructing carbon-carbon bonds. Additionally, TMDA derivatives may serve as intermediates in the synthesis of more complex molecules .


Physical And Chemical Properties Analysis

  • 2D Fingerprint : A fingerprint analysis reveals specific features related to TMDA’s physical and chemical behavior .

Scientific Research Applications

Synthesis and Structural Analysis

  • Boron ester intermediates like this compound have been synthesized and analyzed using methods such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have also been utilized to predict molecular structures, which were found consistent with crystal structures obtained from X-ray diffraction. This highlights the compound's potential in structural chemistry and materials science (Huang et al., 2021).

Chemical Properties and Applications

  • The boronated phosphonium salts, including compounds with the dioxaborolan-2-yl group, have been synthesized and studied for their X-ray diffraction, cytotoxicity, and cellular uptake. This research is significant in the context of biochemistry and pharmacology (Morrison et al., 2010).

Use in Organic Synthesis

  • The compound has been used in the synthesis of complex organic molecules such as boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives. These syntheses are important in the development of new organic compounds with potential pharmaceutical applications (Das et al., 2011).

Sensing Applications

  • A study demonstrates the use of the compound in organic thin-film fluorescence probes for explosive detection. This application is particularly relevant in the field of chemical sensing and security (Fu et al., 2016).

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling TMDA should follow standard laboratory protocols, including proper protective equipment, ventilation, and waste disposal. Specific safety data can be found in material safety data sheets (MSDS) provided by suppliers .

properties

IUPAC Name

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNYGTSLIDQFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674805
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

CAS RN

1072945-02-8
Record name [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
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2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

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